Cas no 10476-53-6 (1-Naphthalenol,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-)

1-Naphthalenol,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-, is a synthetic organic compound featuring a naphthalene core substituted with a hydroxy group and a propanolamine side chain. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and chemical research applications. The compound's bifunctional design, combining a phenolic hydroxyl and a secondary amine, enhances its reactivity and potential as an intermediate in the synthesis of β-adrenergic ligands or other bioactive molecules. Its well-defined molecular architecture allows for precise modifications, facilitating studies in receptor binding and structure-activity relationships. The compound is typically characterized by high purity and stability, ensuring reliable performance in experimental settings.
1-Naphthalenol,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]- structure
10476-53-6 structure
Product Name:1-Naphthalenol,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-
CAS No:10476-53-6
MF:C16H21NO3
MW:275.342844724655
CID:118629
Update Time:2025-10-29

1-Naphthalenol,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]- Chemical and Physical Properties

Names and Identifiers

    • 1-Naphthalenol,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-
    • (+/-)-4-HYDROXY PROPRANOLOL HYDROCHLORIDE
    • 4-Hydroxypropranolol
    • 4-hydroxypranolol
    • 4-hydroxypropranol
    • 4-OH-propranolol
    • rac-4'-hydroxypropranolol
    • (+/-)-1-Hydroxypropranolol,HCl
    • (+/-)-1-Hydroxypropranolol,hydrochloride
    • 1-(4-Hydroxynaphth-1-yloxy)-3-isopropylamino-2-propanol
    • 4-(2-Hydroxy-3-((1-methylethyl)amino)propoxy)-1-naphthalenol
    • 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-1-naphthalenol Hydrochloride
    • Inchi: 1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16/h3-8,11-12,17-19H,9-10H2,1-2H3
    • InChI Key: CWEPACWBWIOYID-UHFFFAOYSA-N
    • SMILES: O(C1C=CC(=C2C=CC=CC=12)O)CC(CNC(C)C)O

Computed Properties

  • Exact Mass: 311.12900

Experimental Properties

  • Melting Point: 167-169°C
  • PSA: 61.72000
  • LogP: 3.47600

1-Naphthalenol,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]- Pricemore >>

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1-Naphthalenol,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]- Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: L-Ascorbic acid ,  Hydrogen peroxide Catalysts: Peroxygenase Solvents: Water ;  3 min, pH 7.0, 23 °C
1.2 Reagents: Trichloroacetic acid Solvents: Water
Reference
Preparation of human drug metabolites using fungal peroxygenases
Poraj-Kobielska, Marzena; et al, Biochemical Pharmacology, 2011, 82(7), 789-796

1-Naphthalenol,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]- Raw materials

1-Naphthalenol,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]- Preparation Products

Additional information on 1-Naphthalenol,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-

Chemical Profile of 1-Naphthalenol,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy] (CAS No. 10476-53-6)

1-Naphthalenol,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy], identified by its Chemical Abstracts Service registry number CAS No. 10476-53-6, is a complex organic compound with significant applications in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of naphthalene derivatives, which are widely recognized for their structural versatility and biological activity. The presence of multiple functional groups, including hydroxyl and amino functionalities, makes this molecule a valuable intermediate in the synthesis of more intricate pharmacophores.

The structural framework of 1-Naphthalenol,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy] features a naphthalene core substituted at the 4-position with a propoxy group that is further modified by a hydroxyl group at its 2-position and an isobutylamino group at its 3-position. This unique arrangement of substituents imparts distinct chemical properties that are exploited in various synthetic pathways. The compound's solubility profile, reactivity, and stability under different conditions are critical factors that influence its utility in chemical transformations.

In recent years, the pharmaceutical industry has shown increasing interest in naphthalene derivatives due to their potential as scaffolds for drug discovery. The hydroxyl and amino groups in 1-Naphthalenol,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy] provide multiple sites for further functionalization, enabling the construction of more complex molecules with tailored biological activities. For instance, modifications at these positions can lead to compounds with enhanced binding affinity to target enzymes or receptors, which is crucial for developing novel therapeutic agents.

One of the most compelling aspects of this compound is its role as a precursor in the synthesis of biologically active molecules. Researchers have leveraged its structural features to develop intermediates for drugs targeting various diseases, including cardiovascular disorders, neurodegenerative conditions, and inflammatory diseases. The ability to modify the naphthalene core while retaining key functional groups allows for the exploration of diverse chemical space, facilitating the discovery of new pharmacological entities.

The synthesis of 1-Naphthalenol,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy] involves multi-step organic reactions that highlight the compound's synthetic utility. Key steps typically include nucleophilic substitution reactions, etherification processes, and protection-deprotection strategies to ensure regioselective functionalization. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the propoxy side chain while maintaining the integrity of the naphthalene core.

Recent advancements in synthetic methodologies have further enhanced the accessibility of this compound. Transition-metal-catalyzed reactions, such as Buchwald-Hartwig amination and Heck coupling, have enabled more efficient and scalable syntheses compared to traditional approaches. These innovations have not only improved yield but also reduced the environmental impact of producing 1-Naphthalenol,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy].

The biological significance of 1-Naphthalenol,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy] has been explored through various preclinical studies. Its derivatives have demonstrated potential as kinase inhibitors, antioxidants, and anti-inflammatory agents. The hydroxyl group can participate in hydrogen bonding interactions with biological targets, while the amino group can engage in salt bridge formations or coordinate with metal ions. These interactions are pivotal for modulating enzyme activity and receptor binding affinity.

In conclusion,1-Naphthalenol,4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy] (CAS No. 10476-53-6) is a versatile and valuable compound in pharmaceutical chemistry. Its unique structural features and reactivity make it an excellent scaffold for drug discovery efforts aimed at addressing unmet medical needs. As synthetic methodologies continue to evolve, the accessibility and utility of this compound are expected to expand further, contributing to advancements in medicinal chemistry and biotechnology.

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